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Compound of Interest

Compound Name: SOD1 (147-153) human

Cat. No.: B15617174 Get Quote

An In-depth Technical Guide to the Human SOD1 (147-153) Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the human Superoxide Dismutase

1 (SOD1) peptide fragment corresponding to amino acid residues 147-153. This peptide is of

significant interest in the study of neurodegenerative diseases, particularly Amyotrophic Lateral

Sclerosis (ALS), due to its critical role in protein aggregation.

Core Properties of Human SOD1 (147-153)
The SOD1 (147-153) peptide is a seven-amino-acid segment located at the C-terminus of the

human SOD1 protein.[1] This region is crucial for the stability and dimerization of the native

enzyme.

Peptide Sequence and Physicochemical Properties
The primary sequence and key physicochemical parameters of the SOD1 (147-153) peptide

are summarized below. These properties are essential for its synthesis, handling, and in vitro

experimental design.
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Parameter Value

Sequence (3-letter) Gly-Val-Ile-Gly-Ile-Ala-Gln

Sequence (1-letter) GVIGIAQ

Molecular Formula C28H51N9O9

Molecular Weight 657.76 g/mol

Theoretical pI 5.53

Grand Average of Hydropathicity (GRAVY) 0.814

Calculated using the Expasy ProtParam tool.

Biological Significance in ALS
The SOD1 (147-153) peptide is a critical determinant in the aggregation pathway of the SOD1

protein, a process strongly implicated in both familial (fALS) and sporadic (sALS) forms of ALS.

[2] In its native homodimeric state, the full-length SOD1 protein buries this peptide segment at

the dimer interface, ensuring stability.[1] However, under conditions that favor the monomeric

state (e.g., loss of metal cofactors, reduction of the Cys57-Cys146 disulfide bond, or

pathogenic mutations), this aggregation-prone segment becomes exposed.[1]

The exposed GVIGIAQ sequence has a high propensity to form amyloid fibrils and can act as a

"seed" to trigger the misfolding and aggregation of full-length SOD1 monomers.[1][2] This

seeding capability accelerates the formation of toxic protein aggregates, which are a

pathological hallmark of ALS.[1]

Role in the SOD1 Aggregation Pathway
The transition of the SOD1 protein from a soluble, functional dimer to an insoluble, aggregated

fibril is a key pathological event. The SOD1 (147-153) peptide plays a pivotal role in the

initiation and acceleration of this process. The pathway can be conceptualized as follows:
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SOD1 Aggregation Pathway

Quantitative Analysis of Seeding Activity
The ability of the SOD1 (147-153) peptide to accelerate the aggregation of the full-length

protein has been quantified using in vitro aggregation assays. The Thioflavin T (ThT)

fluorescence assay is commonly used to monitor the kinetics of fibril formation, where an

increase in fluorescence corresponds to the formation of amyloid structures. A key parameter

measured is the "lag time," which represents the time required for the initial formation of

aggregation nuclei.

Experiment Condition Result Reference

Full-length apo-SOD1WT

alone

Baseline aggregation with a

standard lag time.
[1]

Full-length apo-SOD1WT + 15

molar excess of GVIGIAQ

Lag time for aggregation

shortened by nearly 50%.
[1]

Full-length apo-SOD1G93A +

GVIGIAQ peptide

Fibril formation was

significantly accelerated.
[1]

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the SOD1 (147-153) peptide and its role in SOD1 aggregation.
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Thioflavin T (ThT) Fluorescence Assay for Seeding
This protocol is designed to monitor the kinetics of full-length SOD1 aggregation as seeded by

the SOD1 (147-153) peptide.

Objective: To quantify the effect of the GVIGIAQ peptide on the lag time and rate of full-length

SOD1 fibril formation.

Materials:

Recombinant full-length human SOD1 (demetallated, apo-form)

Synthetic SOD1 (147-153) peptide (GVIGIAQ)

Thioflavin T (ThT)

Tris(2-carboxyethyl)phosphine (TCEP)

Potassium Phosphate buffer (10 mM, pH 7.4)

96-well black, clear-bottom microplates

Teflon beads (optional, for agitation)

Fluorescence plate reader

Procedure:

Preparation of Reagents:

Prepare a 1 M stock solution of TCEP in water.

Prepare a 2 mM stock solution of ThT in buffer. Filter through a 0.22 µm filter and store in

the dark.

Prepare solutions of apo-SOD1 and GVIGIAQ peptide in the potassium phosphate buffer.

Determine concentrations accurately using UV-Vis spectroscopy or other protein

quantification methods.
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Assay Setup:

In each well of the 96-well plate, prepare the reaction mixtures. For a final volume of 100

µL:

Control: 40 µM apo-SOD1, 40 µM ThT, 50 mM TCEP.

Seeded Reaction: 40 µM apo-SOD1, desired molar excess of GVIGIAQ peptide (e.g.,

15x = 600 µM), 40 µM ThT, 50 mM TCEP.

Peptide Alone: Desired concentration of GVIGIAQ peptide, 40 µM ThT, 50 mM TCEP.

Buffer Blank: Buffer, 40 µM ThT, 50 mM TCEP.

Add a small Teflon bead to each well if constant agitation is required.

Fluorescence Measurement:

Place the plate in a fluorescence plate reader pre-set to 37°C.

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

Record fluorescence intensity at regular intervals (e.g., every 10-15 minutes) for up to 48-

72 hours. Include shaking cycles before each read if using Teflon beads.

Data Analysis:

Subtract the background fluorescence of the buffer blank from all readings.

Plot fluorescence intensity versus time for each condition.

Determine the lag time for each curve, typically defined as the time to reach 10% of the

maximum fluorescence.

Transmission Electron Microscopy (TEM) of Fibrils
Objective: To visually confirm the formation of amyloid-like fibrils and characterize their

morphology.
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Materials:

Samples from the ThT assay (at the fluorescence plateau)

300-mesh carbon-coated copper grids

1-2% Uranyl acetate solution (negative stain)

Ultrapure water

Filter paper

Transmission Electron Microscope

Procedure:

Sample Application:

Place a 5-10 µL drop of the fibril-containing solution onto a carbon-coated copper grid.

Allow the sample to adsorb for 1-2 minutes.

Washing:

Blot the excess sample from the grid using filter paper.

Wash the grid by placing it face down on a drop of ultrapure water for 1 minute. Repeat

this step twice.

Staining:

Blot the grid dry.

Place the grid face down on a 5-10 µL drop of 1-2% uranyl acetate solution for 30-60

seconds.

Final Preparation:

Blot away the excess stain completely with filter paper.
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Allow the grid to air-dry thoroughly before imaging.

Imaging:

Visualize the grid using a Transmission Electron Microscope at an appropriate

magnification to observe fibrillar structures.

Circular Dichroism (CD) Spectroscopy
Objective: To monitor changes in the secondary structure of the peptide or full-length protein

during aggregation.

Materials:

SOD1 protein or peptide samples

CD-compatible buffer (e.g., low concentration phosphate buffer)

Quartz cuvette (e.g., 0.1 cm path length)

CD Spectropolarimeter

Procedure:

Sample Preparation:

Prepare samples of the peptide or protein in the CD-compatible buffer at a suitable

concentration (e.g., 10-50 µM).

Take a baseline measurement of the buffer alone.

Spectral Acquisition:

Place the sample in the quartz cuvette.

Scan the sample in the far-UV region (e.g., 200-250 nm) at room temperature.

Set the scan speed (e.g., 1 cm/min) and the number of accumulations (e.g., average of 3

scans) to obtain a good signal-to-noise ratio.
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Time-Course Measurement (Optional):

To monitor aggregation, acquire spectra at different time points after inducing aggregation

(e.g., by adding TCEP).

Data Analysis:

Subtract the buffer baseline spectrum from the sample spectra.

Analyze the resulting spectra. A shift from a random coil or alpha-helical spectrum to one

with a minimum around 218 nm is indicative of β-sheet formation, a hallmark of amyloid

fibrils.

Experimental and Analytical Workflow
The investigation of the SOD1 (147-153) peptide typically follows a structured workflow, from

initial characterization to functional validation of its role in aggregation.
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SOD1 Peptide Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SOD1 (147-153) human peptide sequence and
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15617174#sod1-147-153-human-peptide-sequence-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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